Moderate Micromolar Potency Enables Distinct Experimental Concentration Windows Compared to Nanomolar Inhibitors
Glutaminyl Cyclase Inhibitor 1 exhibits an IC₅₀ of 0.5 μM (500 nM) against human QC in biochemical assays . In contrast, Glutaminyl cyclases-IN-1 (IsoQC-IN-1) demonstrates an IC₅₀ of 12 nM for human QC, representing a 41.7-fold higher potency . The clinical-stage inhibitor PQ912 (Varoglutamstat) shows a Ki of 25 nM at pH 8.0 (≈ IC₅₀ ~30–50 nM), a ~10- to 20-fold potency advantage . This potency differential translates to distinct working concentration ranges: Glutaminyl Cyclase Inhibitor 1 is typically employed at 0.1–5 μM for partial-to-full inhibition, whereas nanomolar inhibitors require sub-100 nM concentrations for equivalent target engagement.
| Evidence Dimension | Inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 μM (500 nM) |
| Comparator Or Baseline | Glutaminyl cyclases-IN-1: IC₅₀ = 12 nM (QC); PQ912: Ki = 25 nM |
| Quantified Difference | 41.7-fold less potent than Glutaminyl cyclases-IN-1; ~10- to 20-fold less potent than PQ912 |
| Conditions | Biochemical enzyme inhibition assay using recombinant human QC; substrate: H-Gln-AMC |
Why This Matters
The micromolar potency of Glutaminyl Cyclase Inhibitor 1 provides a broader dynamic range for dose-response studies and avoids complete target saturation at low concentrations, enabling nuanced investigation of partial QC inhibition.
